![molecular formula C14H19NO2 B13167325 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)
1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with an amino group and a carboxylic acid group. The compound also contains a phenyl ring with a methyl substituent. This structure makes it an interesting subject for various chemical and biological studies due to its unique combination of functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-amino-1-cyclobutanecarboxylic acid with 4-methylphenylacetaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in an organic solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as pyridine.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
1-Amino-1-cyclobutanecarboxylic acid: Lacks the phenyl and methyl substituents, making it less hydrophobic and potentially less active in biological systems.
4-Methylphenylalanine: Contains a similar phenyl ring with a methyl substituent but lacks the cyclobutane ring, affecting its conformational flexibility and binding properties.
Uniqueness: 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and a substituted phenyl ring. This combination of structural features provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-[2-amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-10-3-5-11(6-4-10)12(9-15)14(13(16)17)7-2-8-14/h3-6,12H,2,7-9,15H2,1H3,(H,16,17) |
Clé InChI |
ZOKUPEXHJGEJCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



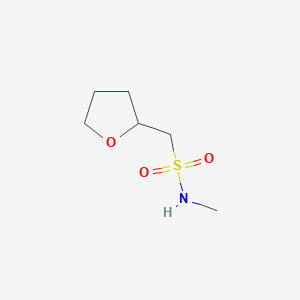

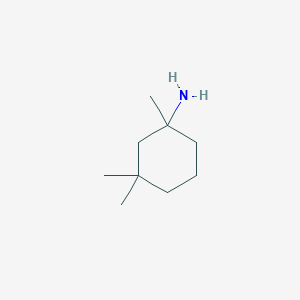
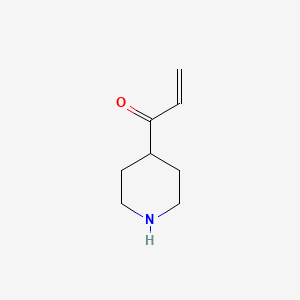
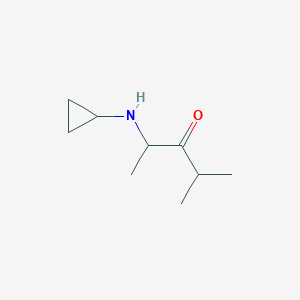
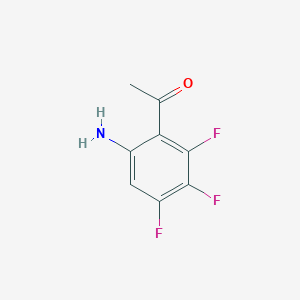


![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)




